molecular formula C30H34IO5P B15236406 triphenyl-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]phosphanium;iodide

triphenyl-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]phosphanium;iodide

Cat. No.: B15236406
M. Wt: 632.5 g/mol
InChI Key: HHBBXLSXXSWXJH-ZBWYYJKYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphenyl-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]phosphanium;iodide is a complex organic compound with a unique structure. It features a tricyclic framework with multiple oxygen atoms and a phosphonium group, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triphenyl-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]phosphanium;iodide typically involves multiple steps. The starting materials are often commercially available compounds that undergo a series of reactions, including cyclization, methylation, and phosphonium salt formation. The reaction conditions usually require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is essential to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Triphenyl-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]phosphanium;iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the phosphonium group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a phosphine oxide, while substitution reactions could produce a variety of substituted derivatives.

Scientific Research Applications

Triphenyl-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]phosphanium;iodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism by which triphenyl-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]phosphanium;iodide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A simpler phosphine compound used in many organic reactions.

    Tetramethylphosphonium iodide: Another phosphonium salt with different structural features.

    Cyclohexylphosphine: A phosphine compound with a different cyclic structure.

Uniqueness

Triphenyl-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[730

Properties

Molecular Formula

C30H34IO5P

Molecular Weight

632.5 g/mol

IUPAC Name

triphenyl-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]phosphanium;iodide

InChI

InChI=1S/C30H34O5P.HI/c1-29(2)32-25-24(31-28-27(26(25)33-29)34-30(3,4)35-28)20-36(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23;/h5-19,24-28H,20H2,1-4H3;1H/q+1;/p-1/t24-,25+,26+,27-,28-;/m1./s1

InChI Key

HHBBXLSXXSWXJH-ZBWYYJKYSA-M

Isomeric SMILES

CC1(O[C@H]2[C@H](O[C@H]3[C@@H]([C@H]2O1)OC(O3)(C)C)C[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C.[I-]

Canonical SMILES

CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)C[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.